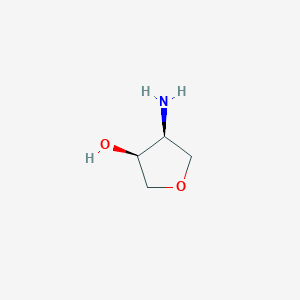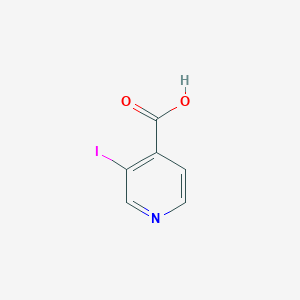
培美曲塞二乙酯
描述
Pemetrexed Diethyl Ester is a chemical compound derived from Pemetrexed, an antifolate antineoplastic agent. Pemetrexed is widely used in the treatment of various cancers, including non-small cell lung cancer and malignant pleural mesothelioma. The diethyl ester form is an intermediate in the synthesis of Pemetrexed and is crucial for its production .
科学研究应用
Pemetrexed Diethyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of Pemetrexed and other antifolate compounds.
Biology: Studied for its role in inhibiting folate-dependent metabolic processes.
Medicine: Used in the development of chemotherapeutic agents for cancer treatment.
Industry: Employed in the production of high-purity pharmaceutical compounds.
作用机制
Target of Action
Pemetrexed Diethyl Ester, also known as (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate, primarily targets three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are:
- Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
- Dihydrofolate Reductase (DHFR) : DHFR plays a key role in the folate pathway, which is essential for the synthesis of nucleotides .
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in the purine biosynthetic pathway .
Mode of Action
Pemetrexed Diethyl Ester exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Biochemical Pathways
The compound affects the folate pathway and the purine and pyrimidine synthesis pathways . By inhibiting the enzymes TS, DHFR, and GARFT, it disrupts the synthesis of purine and pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis . This disruption of nucleotide synthesis affects cell replication, leading to cell death .
Pharmacokinetics
The pharmacokinetics of Pemetrexed Diethyl Ester have been studied in a variety of solid tumors . It has been found that the depth of the absolute neutrophil counts (ANC) nadir correlates with systemic exposure to the compound . Several studies have confirmed that the pharmacokinetics of Pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia .
Result of Action
The molecular and cellular effects of Pemetrexed Diethyl Ester’s action primarily involve the disruption of cell replication processes. By inhibiting the synthesis of purine and pyrimidine, the compound prevents the formation of DNA and RNA, leading to cell death . This results in the inhibition of tumor growth .
生化分析
Biochemical Properties
Pemetrexed Diethyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycineamide ribonucleotide formyltransferase . The interactions between Pemetrexed Diethyl Ester and these enzymes are crucial for its function and efficacy.
Cellular Effects
Pemetrexed Diethyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of purines and pyrimidines, which are essential components of DNA and RNA . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Pemetrexed Diethyl Ester involves its binding interactions with the aforementioned enzymes . By inhibiting these enzymes, Pemetrexed Diethyl Ester disrupts the synthesis of purines and pyrimidines, leading to changes in gene expression and ultimately affecting cell function .
Dosage Effects in Animal Models
The effects of Pemetrexed Diethyl Ester can vary with different dosages in animal models. Studies have shown that it has a substantial therapeutic effect at certain dosages, but can cause toxic or adverse effects at high doses .
Metabolic Pathways
Pemetrexed Diethyl Ester is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Pemetrexed Diethyl Ester involves several steps. One common method starts with the condensation of ethyl cyanoacetate with 2-bromoacetaldehyde diethylacetal, followed by cyclization with guanidine to form a pyrimidinone intermediate. This intermediate undergoes further reactions, including acylation, iodination, and condensation with N-(4-ethynylbenzoyl)-L-glutamic acid dimethyl ester. The final step involves the elimination of the dimethoxybenzyl-protecting group using trifluoroacetic acid and sulfuric acid, followed by saponification with sodium hydroxide in tetrahydrofuran and water .
Industrial Production Methods: Industrial production of Pemetrexed Diethyl Ester typically involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and solvent composition. The use of high-performance liquid chromatography and gas chromatography ensures the chemical purity and residual solvent determination .
化学反应分析
Types of Reactions: Pemetrexed Diethyl Ester undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
相似化合物的比较
Methotrexate: Another antifolate used in cancer treatment.
Raltitrexed: Used in the treatment of colorectal cancer.
Pralatrexate: Used in the treatment of peripheral T-cell lymphoma.
Uniqueness: Pemetrexed Diethyl Ester is unique due to its multitargeted antifolate activity, inhibiting multiple enzymes involved in folate metabolism and nucleotide synthesis. This broad-spectrum inhibition makes it particularly effective in treating various types of cancer .
属性
IUPAC Name |
diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJAOZLLEHXUBF-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pemetrexed Diethyl Ester and what is its significance in pharmaceutical chemistry?
A1: Pemetrexed Diethyl Ester is a crucial intermediate in the synthesis of Pemetrexed Disodium, the active pharmaceutical ingredient in the anti-cancer drug Pemetrexed. [, , ] This compound plays a vital role in achieving the high purity required for the final drug substance.
Q2: The provided research articles mention achieving high purity Pemetrexed Diethyl Ester. Why is high purity important for this intermediate?
A2: High purity of Pemetrexed Diethyl Ester is critical because impurities can propagate through the synthesis process and contaminate the final drug product. [, ] This can impact the drug's efficacy and safety. Specifically, the articles highlight methods to achieve a purity greater than 98.5%, which is essential for producing a safe and effective pharmaceutical product. []
Q3: One of the research papers describes a novel process for synthesizing Pemetrexed Disodium using specific solvents and purification steps. Could you elaborate on the significance of this process?
A3: The novel process described focuses on optimizing the synthesis of Pemetrexed Diethyl Ester and subsequently Pemetrexed Disodium. [, ] It emphasizes the use of specific solvent systems and purification techniques, like washing with a controlled pH basic solution and selective precipitation, to achieve high purity. These refinements are crucial for large-scale production and ensuring the quality of the final drug substance.
Q4: Can you discuss the different salt forms of Pemetrexed mentioned in the research and their potential implications?
A4: The research mentions both the Disodium salt and a (bi)lysine salt of Pemetrexed. [] While the Disodium salt is the commercially available form of the drug, research into alternative salt forms like the (bi)lysine salt is valuable. This exploration could lead to improved drug properties such as enhanced stability, altered solubility, or potentially different pharmacokinetic profiles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


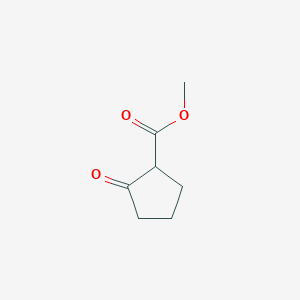

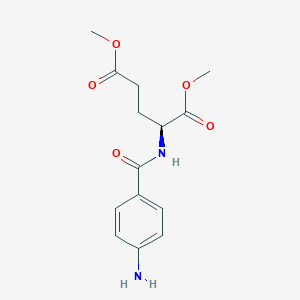
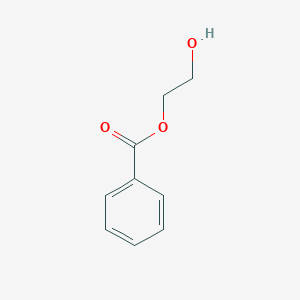
![Dimethyl (2S)-2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B41799.png)
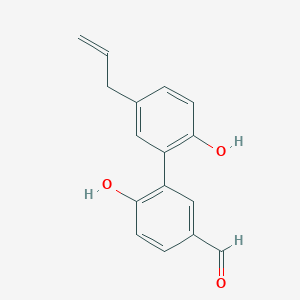

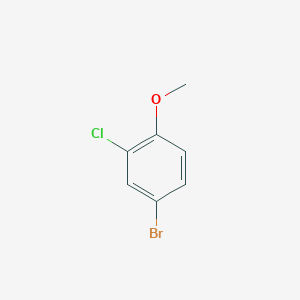
![(3Ar,5r,6s,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B41811.png)
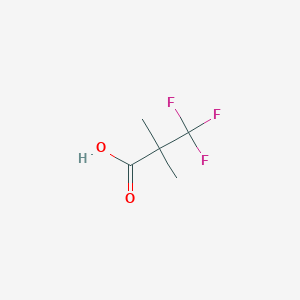
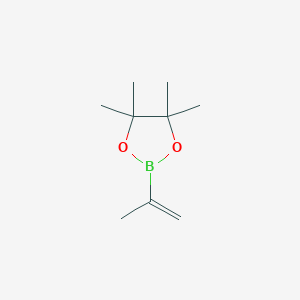
![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)
